Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
Description
Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (CAS: 167298-57-9, referred to hereafter as the "target compound") is a pyrrolidine-derived carbamate featuring a hydroxyl group at the trans-4 position of the five-membered ring. The benzyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is widely utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors due to its polar hydroxyl group and conformational rigidity .
Properties
CAS No. |
1951441-32-9 |
|---|---|
Molecular Formula |
C12H17ClN2O3 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,13,15H,6-8H2,(H,14,16);1H/t10-,11-;/m0./s1 |
InChI Key |
LPEIDTHNPQNKOS-ACMTZBLWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)NC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs sharing carbamate functionalities, pyrrolidine/azetidine rings, or substituent variations. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Substituted Pyrrolidine Derivatives
Notes:
- Hydroxyl vs. Fluorine (electron-withdrawing) and methyl (electron-donating) substituents alter electronic and steric profiles, impacting receptor binding .
- Cis vs. Trans Isomerism : Cis isomers (e.g., 4-fluoropyrrolidine derivative) may exhibit distinct conformational preferences compared to trans isomers, affecting biological activity .
Carbamate-Protected Azetidine and Bicyclic Analogs
Notes:
- Ring Size : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines, influencing their reactivity and metabolic stability. Bicyclic systems (e.g., 3-azabicyclo[4.1.0]heptane) offer enhanced rigidity for target selectivity .
- Protective Groups : tert-Butyl carbamates (e.g., PBLL1518-1) provide greater steric shielding than benzyl groups, reducing unwanted side reactions during synthesis .
Physicochemical and Hazard Profiles
Notes:
- Polar Surface Area : The target compound’s hydroxyl and carbamine groups contribute to moderate polarity, balancing solubility and permeability. In contrast, the benzoate ester in Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl reduces polarity, favoring lipophilicity .
- Hazards : While the target compound’s hazards are unspecified, analogs like Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl are classified as irritants, suggesting similar handling precautions may apply .
Biological Activity
Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- A benzyl group
- A hydroxypyrrolidine moiety
- A carbamate functional group
The molecular formula is with a molecular weight of approximately 286.75 g/mol. This unique combination of functional groups allows for diverse chemical interactions and potential biological activities.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors, leading to modulation of their activities. It can bind to various biological targets, which may result in inhibition or activation of biochemical pathways crucial for cellular function. The exact molecular targets depend on the context of its application, but it has been noted for its potential role in:
- Enzyme inhibition : Particularly in nitric oxide synthase (nNOS) pathways, where it may act as a selective inhibitor .
- Receptor binding : Influencing neurotransmitter systems and potentially affecting neurological conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key differences and unique features:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate | Hydroxyl group position differs | Different pharmacological profile |
| Benzyl (cis-3-hydroxypiperidin-4-yl)carbamate | Stereochemistry varies | Altered binding characteristics |
| Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate | Different ring structure | Varying biological activity |
This comparative analysis highlights how variations in stereochemistry and functional groups can influence the biological properties and therapeutic potential of these compounds.
Research Findings and Case Studies
- Inhibition Studies : Research indicates that this compound exhibits notable inhibitory effects on nNOS. In vitro enzyme assays demonstrated that certain enantiomers of this compound have enhanced potency compared to others, suggesting that chirality plays a critical role in its biological activity .
- Therapeutic Applications : The compound has been explored for its potential applications in treating neurological disorders due to its ability to modulate nitric oxide levels, which are crucial in various neurophysiological processes . In animal models, it has shown promise in reducing symptoms associated with cerebral palsy without affecting blood pressure regulation, indicating a favorable safety profile .
- Chemical Synthesis and Derivatives : The synthesis of this compound involves several key steps that can be optimized for large-scale production. Researchers are investigating derivatives that may exhibit enhanced or altered biological activities, expanding the therapeutic applications of the original compound.
Q & A
Q. What are the optimal synthetic routes for Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride, and how can stereochemical control be achieved during synthesis?
- Methodological Answer : The synthesis of this compound requires careful stereochemical control due to the trans-configuration at the 4-hydroxy and 3-carbamate positions. A multi-step approach is recommended:
- Step 1 : Start with a pyrrolidine scaffold and introduce hydroxyl and carbamate groups via selective protection/deprotection strategies. Benzyl carbamate groups can be introduced using benzyl chloroformate under basic conditions.
- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor trans-isomer formation. For example, highlights the use of stereospecific catalysts or chiral auxiliaries for similar bicyclic amines.
- Step 3 : Purify intermediates using column chromatography or recrystallization to remove diastereomeric impurities. emphasizes HPLC with chiral stationary phases for resolving stereoisomers .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm). and validate NMR for carbamate linkage confirmation.
- HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry to assess purity (>98%) and detect hydrolytic degradation products. recommends using acidic mobile phases (0.1% TFA) to enhance peak resolution.
- Elemental Analysis : Verify elemental composition (C, H, N, Cl) to confirm stoichiometry .
Q. What protocols ensure safe handling and long-term stability of this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the carbamate group. and recommend desiccants to mitigate moisture uptake.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. advises immediate rinsing with water for skin/eye contact.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. notes incompatibility with strong oxidizers, which should be avoided .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the 3D structure and confirm the trans-configuration of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., methanol/water mixtures). highlights SHELX-97 for structure refinement.
- Data Collection : Use a synchrotron or high-resolution diffractometer. Measure bond angles and torsion angles (e.g., C3–N–C4–O) to confirm trans geometry.
- Refinement : Apply SHELXL for least-squares refinement. Validate hydrogen bonding (e.g., hydroxyl to carbamate) to assess conformational stability. notes SHELX’s robustness for small-molecule crystallography .
Q. How can researchers design biological assays to study interactions with therapeutic targets, given limited existing data on its mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize receptors common to carbamate-containing analogs (e.g., proteases, GPCRs). and suggest using fluorescence polarization or SPR for binding affinity studies.
- Assay Development :
- In vitro : Test inhibitory activity in enzyme assays (e.g., trypsin-like proteases) at varying pH (6.5–7.5). Include positive controls (e.g., benzamidine derivatives).
- Cellular Uptake : Use radiolabeled -carbamate to quantify permeability in Caco-2 cells. provides protocols for amine-containing analogs .
Q. What computational modeling approaches can predict pharmacokinetic properties and receptor-binding modes?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation in explicit water using AMBER or GROMACS. Calculate logP (octanol/water) to estimate lipophilicity. details PubChem-derived molecular descriptors for similar compounds.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., HIV protease). Focus on hydrogen bonds between the carbamate group and catalytic residues. Validate with free-energy perturbation (FEP) calculations .
Q. How should researchers address contradictions in stability data obtained under different experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Controlled Replicates : Repeat studies with standardized buffers (e.g., PBS vs. Tris-HCl) and document degradation products via LC-MS. highlights pH-dependent hydrolysis (e.g., faster degradation at pH < 3).
- Statistical Analysis : Apply ANOVA to compare stability across conditions. Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated data. and recommend kinetic modeling (e.g., first-order decay) for quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
